![molecular formula C13H9ClIN3O2S B1463790 4-氯-6-碘-7-甲苯磺酰基-7H-吡咯并[2,3-d]嘧啶 CAS No. 479633-70-0](/img/structure/B1463790.png)

4-氯-6-碘-7-甲苯磺酰基-7H-吡咯并[2,3-d]嘧啶

描述

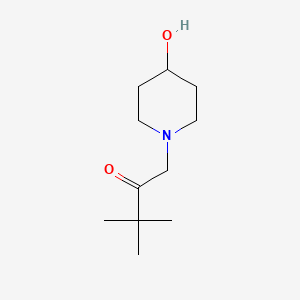

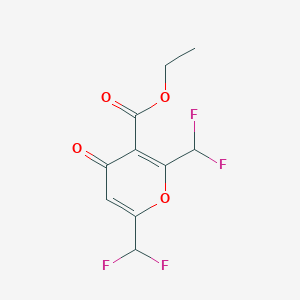

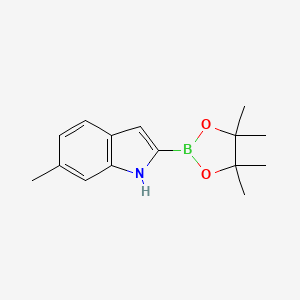

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C13H9ClIN3O2S and a molecular weight of 433.66 . It is used as a reagent in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug . It is also used in the manufacture of Tofacitinib citrate .

Synthesis Analysis

The synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves dissolving formamidine salt and alkali with 50-60% of total alkali mass in a solvent B, dropwise adding the compound of the formula IV obtained in the step (1) at 0-50 ℃, and reacting for 2-8 hours at 0-50 ℃ after dropwise adding is finished for 1-3 hours .Molecular Structure Analysis

The IUPAC name of this compound is 4-chloro-6-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine . The InChI code is 1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 .Chemical Reactions Analysis

The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .科学研究应用

-

Janus Kinase Inhibitors Synthesis

- Field : Pharmaceutical Chemistry

- Application : “4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is used as a reagent in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug .

- Results : The outcome of this application is the production of (+)-tofacitinib, a drug used for its immunosuppressant properties .

-

Synthesis of Pharmaceutical Intermediates

- Field : Pharmaceutical Chemistry

- Application : “4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates at home and abroad. Including CP690550, CGP76030 and so on .

- Results : The outcome of this application is the production of various pharmaceutical intermediates .

-

Synthesis of Tofacitinib Citrate

-

In Vitro Anticancer Studies

- Field : Cancer Research

- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives, including “4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine”, were synthesized and tested in vitro against seven selected human cancer cell lines .

- Method : The compounds were tested using the MTT assay .

- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines. For example, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively .

-

Synthesis of New Pyrrolo[2,3-d]pyrimidine Derivatives

- Field : Pharmaceutical Chemistry

- Application : “4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is used in the synthesis of a new series of pyrrolo[2,3-d]pyrimidine derivatives .

- Method : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines .

-

Chemical Storage

安全和危害

The safety data sheet indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .

未来方向

属性

IUPAC Name |

4-chloro-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNWHEZFQFFNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClIN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680577 | |

| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

479633-70-0 | |

| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)

![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)